molecular formula C24H22N4O2 B11373265 N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

Cat. No.: B11373265
M. Wt: 398.5 g/mol
InChI Key: TYJNGYSSVSINJP-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group, a methylphenyl group, and a tetrahydrophthalazinone core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrophthalazinone Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a phthalic anhydride or its derivative under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The next step involves the alkylation of the tetrahydrophthalazinone core with a methylphenyl halide, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Cyanophenyl Group: The final step involves the coupling of the intermediate with a cyanophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group or the tetrahydrophthalazinone core using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug discovery programs.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, or electronic materials. Its unique structure can impart desirable characteristics to these materials, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The cyanophenyl and methylphenyl groups can enhance binding affinity and specificity to the target, while the tetrahydrophthalazinone core can provide stability and facilitate interactions with the target’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
  • N-(3-cyanophenyl)-2-[4-(4-ethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
  • N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propionamide

Uniqueness

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is unique due to the specific positioning of the cyanophenyl and methylphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydrophthalazinone core also distinguishes it from other similar compounds, providing a unique scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide

InChI

InChI=1S/C24H22N4O2/c1-16-9-11-18(12-10-16)23-20-7-2-3-8-21(20)24(30)28(27-23)15-22(29)26-19-6-4-5-17(13-19)14-25/h4-6,9-13H,2-3,7-8,15H2,1H3,(H,26,29)

InChI Key

TYJNGYSSVSINJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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